3-Piperidinyloxy vs. 4-Piperidinyloxy Isomer Differentiation
A critical point of differentiation for 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride lies in its regioisomeric identity. The 3-piperidinyloxy substitution (CAS 1159816-30-4) positions the piperidine nitrogen at a different vector angle relative to the pyridine core compared to its direct 4-piperidinyloxy analog (CAS 1159815-93-6) . While both share identical molecular formulas (C10H14BrClN2O) and molecular weights (293.59 g/mol), the distinct substitution pattern on the piperidine ring (3-yloxy vs. 4-yloxy) is known to result in measurable differences in biological activity and target selectivity. This phenomenon is well-documented in the pyridyl piperidine class, where even subtle changes in the attachment point of the piperidine ring can alter the compound's ability to interact with specific binding pockets, as exemplified in patent literature exploring Wnt pathway inhibitors [1].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 3-piperidinyloxy substitution at pyridine 6-position |
| Comparator Or Baseline | 4-piperidinyloxy substitution (CAS 1159815-93-6) |
| Quantified Difference | Distinct CAS number; altered 3D spatial orientation and nitrogen vector angle |
| Conditions | Structural comparison of chemical registry data |
Why This Matters
Procurement of the correct regioisomer is essential for maintaining the intended biological activity and ensuring reproducibility in structure-activity relationship (SAR) studies, as isomeric mixtures or incorrect isomers can lead to invalid experimental results.
- [1] Merck Patent GmbH. (2015). Pyridyl Piperidines as Wnt Pathway Inhibitors. Patent Application. View Source
